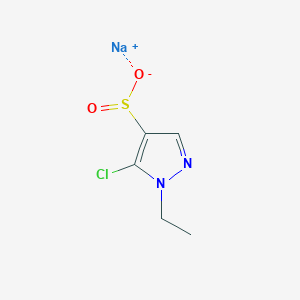![molecular formula C24H24N4O4 B2849202 methyl 4-(2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate CAS No. 1251615-23-2](/img/structure/B2849202.png)
methyl 4-(2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate is a synthetic compound that falls within the class of pyrido[4,3-d]pyrimidinone derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate typically involves multi-step organic reactions, starting with the preparation of the key intermediates. A general synthetic route might involve the following steps:
Formation of the Pyrimidinone Core: : A condensation reaction between a suitable amino ester and a diester or diketone precursor can generate the pyrimidinone core.
Introduction of the Benzyl Group: : The benzyl group can be introduced via nucleophilic substitution or catalytic hydrogenation reactions.
Attachment of the Acetamido Group: : This involves acylation of an amine group on the pyrimidinone core with acetic anhydride or acetyl chloride.
Final Methyl Ester Formation: : The esterification step can be carried out using methanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production would typically scale up these synthetic steps, emphasizing cost-efficiency and yield optimization. The reaction conditions, such as temperature, solvent choice, and reaction time, would be optimized for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions to form various oxidative metabolites.
Reduction: : Reduction of the ketone group can yield secondary alcohol derivatives.
Substitution: : Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or hydrogen peroxide can be used under mild conditions.
Reduction: : Common reagents include sodium borohydride or lithium aluminum hydride.
Substitution: : Conditions may involve the use of halogenating agents or alkylating reagents, depending on the desired substitution pattern.
Major Products
Oxidation: : Formation of carboxylic acids or aldehydes.
Reduction: : Alcohol derivatives.
Substitution: : Introduction of halogen or alkyl groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a reference standard in the study of synthetic routes and reaction mechanisms. Its unique structure makes it a valuable target for synthetic organic chemists.
Biology
In biological research, methyl 4-(2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate is studied for its potential bioactivity. It serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents.
Medicine
The compound has shown promise in preliminary studies as an anti-inflammatory and antimicrobial agent. Its pharmacological profile is being explored for potential use in treating various medical conditions.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of more complex molecules
Mécanisme D'action
The mechanism of action involves the interaction of the compound with specific molecular targets. It may inhibit certain enzymes or receptors, thereby modulating biological pathways. The pyrido[4,3-d]pyrimidinone core is known to interact with protein kinases, which play crucial roles in cell signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-(2-(4-oxo-4H-pyrido[4,3-d]pyrimidin-3-yl)acetamido)benzoate: : Shares a similar pyrimidinone core but lacks the benzyl group.
Ethyl 4-(2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate: : Similar structure with an ethyl ester instead of a methyl ester.
Methyl 4-(2-(4-oxo-2,3,4,5-tetrahydro-1H-pyrido[4,3-d]pyrimidin-3-yl)acetamido)benzoate: : Similar structure but with different saturation in the pyrimidinone ring.
Uniqueness
The uniqueness of methyl 4-(2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate lies in its specific structural features, such as the benzyl group and the methyl ester. These features may enhance its bioactivity and provide unique interaction profiles with molecular targets compared to its analogs.
Exploring new compounds can be a game-changer in both academic research and industrial applications. Anything specific you’re working on with this compound?
Propriétés
IUPAC Name |
methyl 4-[[2-(6-benzyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4/c1-32-24(31)18-7-9-19(10-8-18)26-22(29)15-28-16-25-21-11-12-27(14-20(21)23(28)30)13-17-5-3-2-4-6-17/h2-10,16H,11-15H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFOYZYNZJQDNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)CN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-fluorophenyl)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide](/img/structure/B2849125.png)
![7-phenyl-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/new.no-structure.jpg)

![(2E)-3-[2-(trifluoromethyl)thiophen-3-yl]prop-2-enoic acid](/img/structure/B2849129.png)
![2-(4-chlorophenoxy)-2-methyl-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)propanamide](/img/structure/B2849130.png)
![5-methyl-N-(5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide](/img/structure/B2849132.png)



![Ethyl 2-{[5-(4-chlorophenyl)-2-pyrimidinyl]sulfanyl}propanoate](/img/structure/B2849138.png)

